2-[(Oxan-2-yl)oxy]butan-1-ol
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Overview
Description
2-[(Oxan-2-yl)oxy]butan-1-ol is a chemical compound known for its utility in organic synthesis. It is characterized by the presence of an oxane (tetrahydropyran) ring attached to a butanol moiety. This compound is often used as an intermediate in the synthesis of various biologically active molecules and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Oxan-2-yl)oxy]butan-1-ol typically involves the reaction of butan-1-ol with oxane derivatives under specific conditions. One common method is the reaction of butan-1-ol with tetrahydropyran in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures the large-scale production of this compound with high purity .
Chemical Reactions Analysis
Types of Reactions
2-[(Oxan-2-yl)oxy]butan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or acids.
Reduction: It can be reduced to yield simpler alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Primary and secondary alcohols.
Substitution: Alkyl halides and other substituted derivatives.
Scientific Research Applications
2-[(Oxan-2-yl)oxy]butan-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Utilized in the development of pharmaceutical compounds with potential therapeutic effects.
Industry: Applied in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 2-[(Oxan-2-yl)oxy]butan-1-ol involves its interaction with specific molecular targets. For instance, in oxidation reactions, it interacts with oxidizing agents to form intermediate complexes that lead to the formation of oxidized products. The pathways involved include electron transfer and bond cleavage processes .
Comparison with Similar Compounds
Similar Compounds
2-Butanol: A secondary alcohol with similar reactivity but lacks the oxane ring.
Tetrahydropyran-2-ol: Contains the oxane ring but differs in the position of the hydroxyl group.
Butan-1-ol: A primary alcohol without the oxane ring structure.
Uniqueness
2-[(Oxan-2-yl)oxy]butan-1-ol is unique due to the presence of both the oxane ring and the butanol moiety, which imparts distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and pharmaceutical development .
Properties
CAS No. |
88293-51-0 |
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Molecular Formula |
C9H18O3 |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
2-(oxan-2-yloxy)butan-1-ol |
InChI |
InChI=1S/C9H18O3/c1-2-8(7-10)12-9-5-3-4-6-11-9/h8-10H,2-7H2,1H3 |
InChI Key |
XXMSAMHRRYZYCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)OC1CCCCO1 |
Origin of Product |
United States |
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